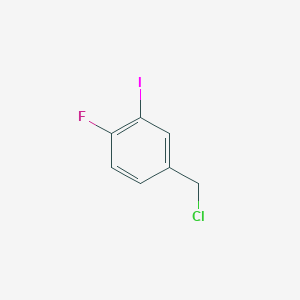

![molecular formula C8H21Cl2N3 B1428278 [1-Methyl-2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride CAS No. 1401425-98-6](/img/structure/B1428278.png)

[1-Methyl-2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride

Overview

Description

“[1-Methyl-2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride” is a chemical compound that falls under the category of heterocyclic building blocks . It is also known as “2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine” with a CAS Number: 84725-48-4 . The empirical formula is C9H21N3 .

Molecular Structure Analysis

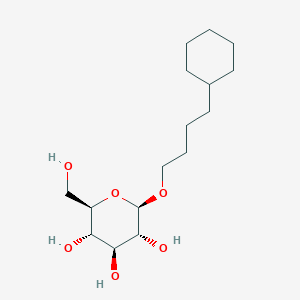

The molecular structure of this compound can be represented by the SMILES stringCN1CCN(CC1)CC(C)(C)N . The InChI key is GBADJQGJTQQHGC-UHFFFAOYSA-N .

Scientific Research Applications

Anti-Inflammatory Applications

This compound has been used in the synthesis of new piperazine derivatives that have shown significant anti-inflammatory effects . These derivatives have been tested for their anti-nociceptive (pain-relieving) and anti-inflammatory effects, as well as acute toxicity . They have been found to reduce the number of writhings induced by acetic acid, reduce paw licking time in the second phase of the formalin test, and reduce oedema formation .

Non-Linear Optical Applications

“[1-Methyl-2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride” has been used in the synthesis of organic 2-naphthol derived Mannich base non-linear optical single crystals . These crystals have been investigated for their suitability in electro-optic device applications . The non-linear optical property was tested by Kurtz and Perry powder technique and the SHG efficiency of the synthesized material was found to be 1.03 times than standard KDP .

Opto-Electronic Applications

The synthesized material from this compound shows blue light emission, making it a potential candidate for opto-electronic applications . The low dielectric constant and dielectric loss confirm the lesser defects and quality of the grown crystal . A fraction amount of activation energy obtained from ac conductivity measurement is an added advantage for electro-optic device fabrication .

Synthesis of Pyrazolo-Pyrazine and Pyridine Derivatives

“[1-Methyl-2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride” has been used in the synthesis of pyrazolo-pyrazine and pyridine derivatives . These derivatives have various applications in medicinal chemistry and drug discovery.

Preparation of Uniform Silver Nanoparticles

This compound has been used as a solvating and stabilizing agent in the preparation of uniform silver nanoparticles . These nanoparticles have applications in various fields such as electronics, catalysis, and medicine.

Safety Research

The compound has been used in safety research, particularly in studying its acute oral systemic toxicity . This is important in understanding the safety profile of the compound and its derivatives.

Safety And Hazards

properties

IUPAC Name |

1-(4-methylpiperazin-1-yl)propan-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3.2ClH/c1-8(9)7-11-5-3-10(2)4-6-11;;/h8H,3-7,9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKUUFJCIONMRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-Methyl-2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1428195.png)

![3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid](/img/structure/B1428196.png)

![1-Methanesulfonyl-[2,4']bipiperidinylhydrochloride](/img/structure/B1428198.png)

![methyl 4-({8-chloro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}methyl)benzoate](/img/structure/B1428200.png)

![5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1428201.png)

![6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1428204.png)

![(2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester](/img/structure/B1428205.png)

![[2-({4-[(2-Hydroxymethyl-phenyl)-dimethyl-silanyl]-phenyl}-dimethyl-silanyl)-phenyl]-methanol](/img/structure/B1428217.png)

![Dimethyl-[4-(2-piperidin-4-yl-ethyl)-pyridin-2-yl]-amine dihydrochloride](/img/structure/B1428218.png)